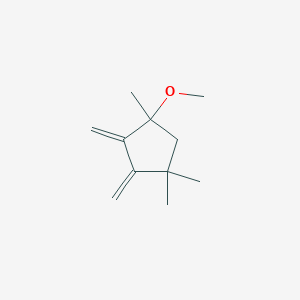![molecular formula C5H4N2 B12612031 5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile CAS No. 918658-69-2](/img/structure/B12612031.png)
5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its structure consists of a bicyclic ring system with a nitrogen atom and a nitrile group, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azabicyclo[21One common method involves the reaction of a suitable precursor with hydrogen azide, followed by photochemical denitrogenation and desulfurization with triphenylphosphine . Another approach involves the photofragmentation of a precursor compound at low temperatures, followed by trapping the intermediate with a suitable reagent .
Industrial Production Methods
Industrial production methods for 5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The compound can undergo substitution reactions, where the nitrile group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Its derivatives may have pharmacological properties, making it a subject of interest in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile involves its interaction with molecular targets and pathways. The nitrile group and the bicyclic structure allow it to participate in various chemical reactions, potentially affecting biological systems. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparación Con Compuestos Similares
Similar Compounds
1-Azabicyclo[1.1.0]butane: Another nitrogen-containing bicyclic compound with a different ring size and structure.
2-Azabicyclo[3.2.1]octane:
Uniqueness
5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile is unique due to its specific ring size and the presence of a nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
918658-69-2 |
|---|---|
Fórmula molecular |
C5H4N2 |
Peso molecular |
92.10 g/mol |
Nombre IUPAC |
5-azabicyclo[2.1.0]pent-1-ene-2-carbonitrile |
InChI |
InChI=1S/C5H4N2/c6-2-3-1-4-5(3)7-4/h4,7H,1H2 |
Clave InChI |
CAJAFOZIIFFBCK-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(=C1C#N)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide](/img/structure/B12611949.png)
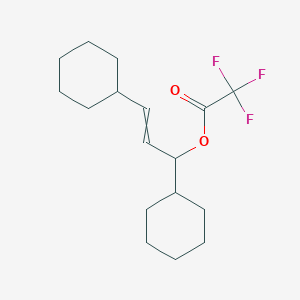
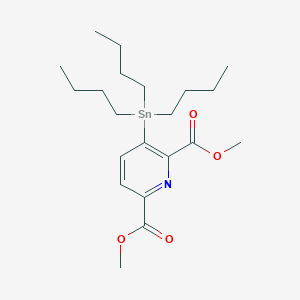
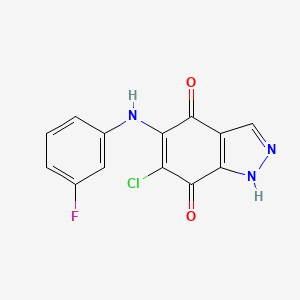
![(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12611976.png)
![4-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12611982.png)
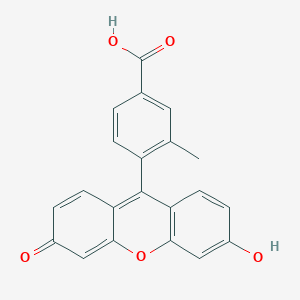
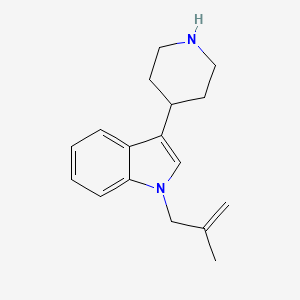
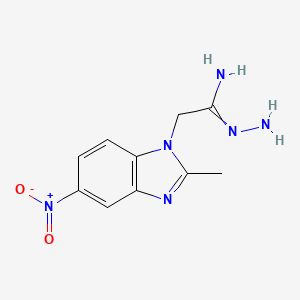
![(5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B12612007.png)
![N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine](/img/structure/B12612010.png)
![2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9'-spirobi[fluorene])](/img/structure/B12612018.png)
![Phenol, 3-[2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B12612023.png)
